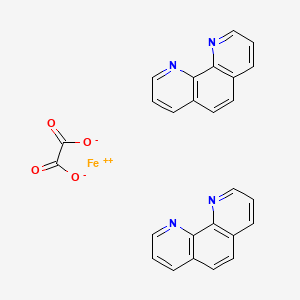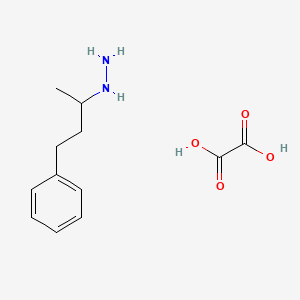
N,N'-Hexane-1,6-diylbis(2-ethylhexanamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Hexane-1,6-diylbis(2-ethylhexanamide): is an organic compound with the molecular formula C20H40N2O2. It is a derivative of hexanediamine and 2-ethylhexanoic acid, forming a bis-amide structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Hexane-1,6-diylbis(2-ethylhexanamide) typically involves the reaction of hexane-1,6-diamine with 2-ethylhexanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Hexane-1,6-diamine+2×2-ethylhexanoyl chloride→N,N’-Hexane-1,6-diylbis(2-ethylhexanamide)+2×HCl
Industrial Production Methods: In industrial settings, the production of N,N’-Hexane-1,6-diylbis(2-ethylhexanamide) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Hexane-1,6-diylbis(2-ethylhexanamide) can undergo various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, the amide bonds can be hydrolyzed to yield hexane-1,6-diamine and 2-ethylhexanoic acid.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The amide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: Reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products:
Hydrolysis: Hexane-1,6-diamine and 2-ethylhexanoic acid.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted amide derivatives.
Applications De Recherche Scientifique
N,N’-Hexane-1,6-diylbis(2-ethylhexanamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of N,N’-Hexane-1,6-diylbis(2-ethylhexanamide) involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N,N’-Hexane-1,6-diylbis(2-hydroxybenzamide): A similar bis-amide compound with hydroxyl groups instead of ethylhexyl groups.
N,N’-Hexane-1,6-diylbis(2-ethylhexanoic acid): A related compound with carboxylic acid groups instead of amide groups.
Uniqueness: N,N’-Hexane-1,6-diylbis(2-ethylhexanamide) is unique due to its specific structure, which imparts distinct physical and chemical properties. Its bis-amide linkage and the presence of ethylhexyl groups contribute to its stability, solubility, and reactivity, making it suitable for various applications.
Propriétés
Numéro CAS |
13222-16-7 |
|---|---|
Formule moléculaire |
C22H44N2O2 |
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
2-ethyl-N-[6-(2-ethylhexanoylamino)hexyl]hexanamide |
InChI |
InChI=1S/C22H44N2O2/c1-5-9-15-19(7-3)21(25)23-17-13-11-12-14-18-24-22(26)20(8-4)16-10-6-2/h19-20H,5-18H2,1-4H3,(H,23,25)(H,24,26) |
Clé InChI |
XZVMGPSLFYINSC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)NCCCCCCNC(=O)C(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


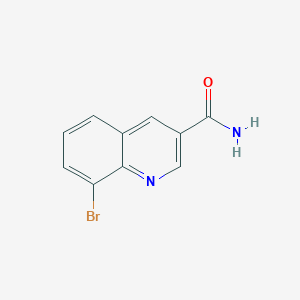
![2-[2-ethyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13739526.png)
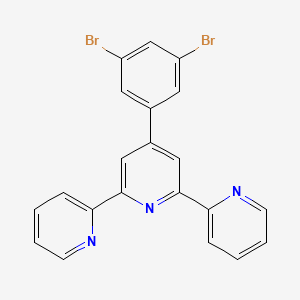
![5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide](/img/structure/B13739546.png)
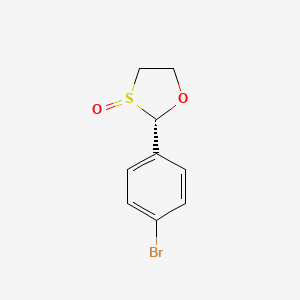
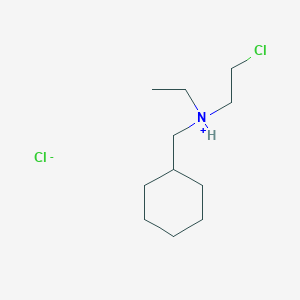
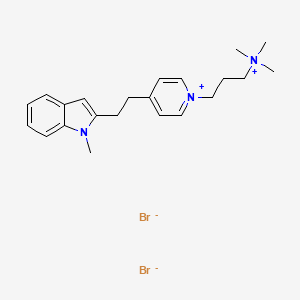

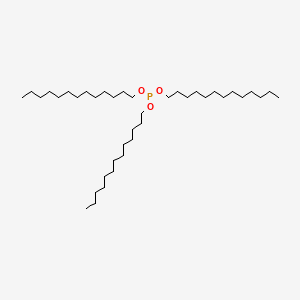
![Tris[2-(2-butoxyethoxy)ethyl] phosphate](/img/structure/B13739587.png)
